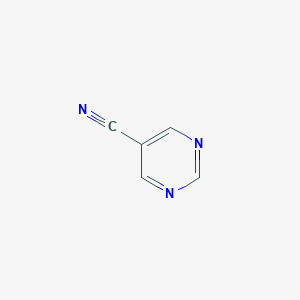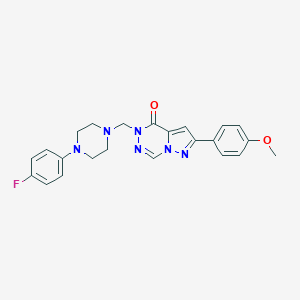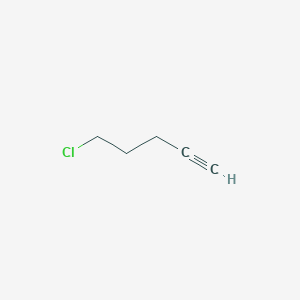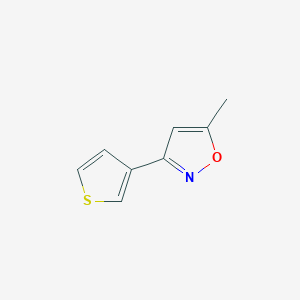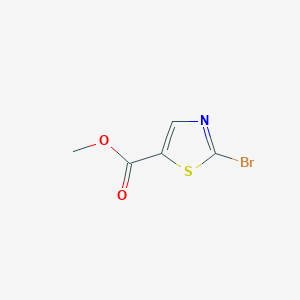
1-(5-Ethoxy-4-nitrothiophen-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Ethoxy-4-nitrothiophen-2-yl)ethanone is a chemical compound that has gained significant attention in scientific research. This compound is a nitrothiophene derivative that has been synthesized for various applications in the field of medicinal chemistry.
作用機序
The mechanism of action of 1-(5-Ethoxy-4-nitrothiophen-2-yl)ethanone is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins in the body. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
Studies have shown that 1-(5-Ethoxy-4-nitrothiophen-2-yl)ethanone has several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, this compound has been found to exhibit antimicrobial activity against various bacterial and fungal strains.
実験室実験の利点と制限
One of the main advantages of using 1-(5-Ethoxy-4-nitrothiophen-2-yl)ethanone in lab experiments is its high purity and stability. This compound is easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity. It is important to use proper safety precautions when handling this compound in the lab.
将来の方向性
There are several future directions for research on 1-(5-Ethoxy-4-nitrothiophen-2-yl)ethanone. One area of interest is the development of new derivatives of this compound with enhanced efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of various diseases. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound could provide valuable information for the development of new therapeutic agents.
Conclusion
In conclusion, 1-(5-Ethoxy-4-nitrothiophen-2-yl)ethanone is a promising compound for medicinal chemistry research. Its synthesis method has been optimized for high yield and purity, and it has shown potential for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and to develop new derivatives with enhanced efficacy and reduced toxicity.
合成法
The synthesis of 1-(5-Ethoxy-4-nitrothiophen-2-yl)ethanone involves the reaction of 5-ethoxy-2-thiophenecarboxylic acid with nitric acid and sulfuric acid. The resulting compound is then reacted with acetic anhydride to obtain the final product. This synthesis method has been optimized for high yield and purity of the compound.
科学的研究の応用
1-(5-Ethoxy-4-nitrothiophen-2-yl)ethanone has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections. It has been found to exhibit anti-inflammatory, anti-tumor, and antimicrobial properties.
特性
CAS番号 |
151094-98-3 |
|---|---|
製品名 |
1-(5-Ethoxy-4-nitrothiophen-2-yl)ethanone |
分子式 |
C8H9NO4S |
分子量 |
215.23 g/mol |
IUPAC名 |
1-(5-ethoxy-4-nitrothiophen-2-yl)ethanone |
InChI |
InChI=1S/C8H9NO4S/c1-3-13-8-6(9(11)12)4-7(14-8)5(2)10/h4H,3H2,1-2H3 |
InChIキー |
XNOAFLYGBRJOGZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(S1)C(=O)C)[N+](=O)[O-] |
正規SMILES |
CCOC1=C(C=C(S1)C(=O)C)[N+](=O)[O-] |
同義語 |
Ethanone, 1-(5-ethoxy-4-nitro-2-thienyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



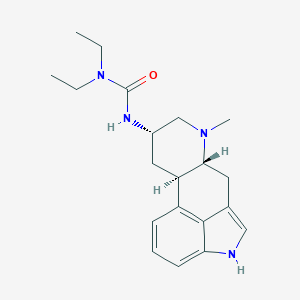
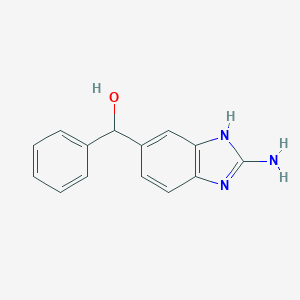
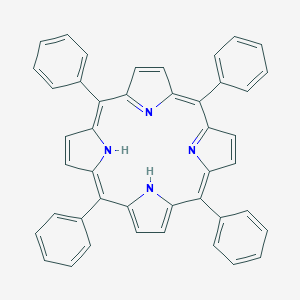
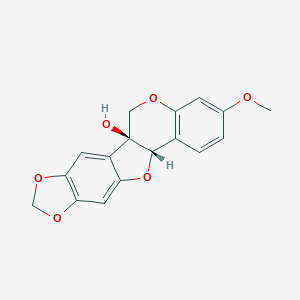
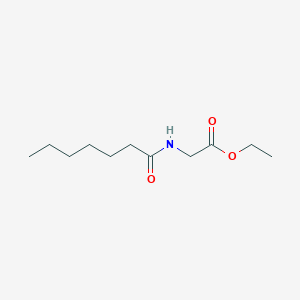
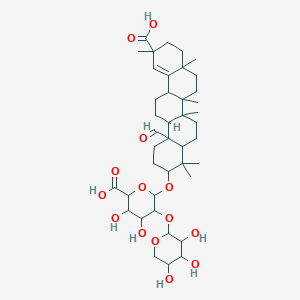
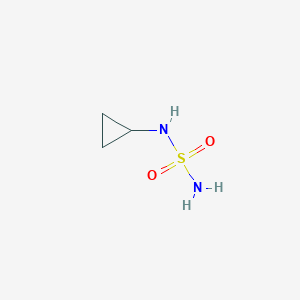
![6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one](/img/structure/B126564.png)
![5-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)-(4-methylsulfinylphenyl)methyl]-5-methylsulfinylphenoxy]pentanoic acid](/img/structure/B126566.png)
